molecular formula C10H11NO5 B3058285 4-Acetoxy-2-amino-5-methoxybenzoic acid CAS No. 887587-22-6

4-Acetoxy-2-amino-5-methoxybenzoic acid

Cat. No. B3058285
M. Wt: 225.2 g/mol
InChI Key: NXEXNCAPQLAGGG-UHFFFAOYSA-N
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Description

4-Acetoxy-2-amino-5-methoxybenzoic acid is a chemical compound with the molecular formula C₈H₉NO₃ . It falls under the category of aromatic carboxylic acids . The compound consists of an amino group, a methoxy group, and an acetoxy group attached to a benzene ring. Its systematic name reflects these substituents.



Synthesis Analysis

The synthesis of 4-Acetoxy-2-amino-5-methoxybenzoic acid involves several methods. One common approach is through chemical reactions that modify existing compounds. For instance, it can be synthesized by acetylating 2-amino-5-methoxybenzoic acid using acetic anhydride. The resulting acetoxy group replaces the hydrogen atom on the amino group.



Molecular Structure Analysis

The molecular structure of 4-Acetoxy-2-amino-5-methoxybenzoic acid consists of a benzene ring with an amino group (NH₂) at position 2, a methoxy group (OCH₃) at position 5, and an acetoxy group (OCOCH₃) at position 4. The compound’s molar mass is approximately 167.16 g/mol .



Chemical Reactions Analysis

4-Acetoxy-2-amino-5-methoxybenzoic acid can participate in various chemical reactions. It may undergo hydrolysis to yield 2-amino-5-methoxybenzoic acid by breaking the acetoxy group. Additionally, it can react with other functional groups, leading to the formation of more complex molecules.



Physical And Chemical Properties Analysis


  • Melting Point : 148-152°C

  • Solubility : Soluble in organic solvents like acetone, methanol, and chloroform

  • Appearance : Solid crystalline powder


Safety And Hazards


  • Hazard Class : Acute Toxicity (Oral)

  • Hazard Statement : H302 (Harmful if swallowed)

  • Precautionary Measures : Handle with care, avoid ingestion, and follow safety protocols.


Future Directions

Research on 4-Acetoxy-2-amino-5-methoxybenzoic acid could explore its potential applications in drug synthesis, material science, or as a precursor for other compounds. Investigating its biological effects and pharmacological properties would be valuable.


properties

IUPAC Name

4-acetyloxy-2-amino-5-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO5/c1-5(12)16-9-4-7(11)6(10(13)14)3-8(9)15-2/h3-4H,11H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXEXNCAPQLAGGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C(=C1)N)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10652175
Record name 4-(Acetyloxy)-2-amino-5-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Acetoxy-2-amino-5-methoxybenzoic acid

CAS RN

887587-22-6
Record name 4-(Acetyloxy)-2-amino-5-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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